molecular formula C15H15NO2 B13314190 N-Phenyl-L-phenylalanine

N-Phenyl-L-phenylalanine

Cat. No.: B13314190
M. Wt: 241.28 g/mol
InChI Key: ONLXDDXNWDCHRV-AWEZNQCLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Phenyl-L-phenylalanine is a derivative of the amino acid phenylalanine, where a phenyl group is attached to the nitrogen atom of the amino acid

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Phenyl-L-phenylalanine can be synthesized through several methods. One common approach involves the reaction of L-phenylalanine with phenyl isocyanate in the presence of a base such as triethylamine. The reaction typically occurs in an organic solvent like dichloromethane at room temperature. Another method involves the use of N-hydroxysuccinimide and dicyclohexylcarbodiimide as coupling agents to facilitate the reaction between L-phenylalanine and phenyl isocyanate .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the compound. The use of immobilized enzymes, such as phenylalanine ammonia lyase, in continuous flow reactors has also been explored to enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-Phenyl-L-phenylalanine undergoes various chemical reactions, including:

    Oxidation: The phenyl groups can be oxidized to form quinones under strong oxidizing conditions.

    Reduction: The compound can be reduced to form amines using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens or nitro groups can be introduced using reagents like bromine or nitric acid in the presence of a catalyst.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and other reduced derivatives.

    Substitution: Halogenated or nitrated phenylalanine derivatives.

Scientific Research Applications

N-Phenyl-L-phenylalanine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-Phenyl-L-phenylalanine involves its interaction with various molecular targets. In biological systems, it can act as an inhibitor of enzymes involved in amino acid metabolism. The phenyl groups enhance its binding affinity to these enzymes, thereby modulating their activity. Additionally, it can influence neurotransmitter synthesis by acting as a precursor for the production of dopamine and norepinephrine .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Phenyl-L-phenylalanine is unique due to the presence of the additional phenyl group, which enhances its hydrophobicity and binding affinity to certain enzymes. This structural modification allows it to interact differently with biological targets compared to its parent compound, L-phenylalanine .

Properties

Molecular Formula

C15H15NO2

Molecular Weight

241.28 g/mol

IUPAC Name

(2S)-2-anilino-3-phenylpropanoic acid

InChI

InChI=1S/C15H15NO2/c17-15(18)14(11-12-7-3-1-4-8-12)16-13-9-5-2-6-10-13/h1-10,14,16H,11H2,(H,17,18)/t14-/m0/s1

InChI Key

ONLXDDXNWDCHRV-AWEZNQCLSA-N

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](C(=O)O)NC2=CC=CC=C2

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)O)NC2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.